Ergosta-4,6,8(14),22-tetraen-3-one
Overview
Description
Ergosta-4,6,8(14),22-tetraen-3-one, commonly referred to as ergone, is a compound isolated from various medicinal fungi such as Polyporus umbellatus and Xylaria sp. It has been studied for its potential therapeutic effects, particularly in the prevention of renal injury and subsequent renal fibrosis . Ergone has also been identified as having inhibitory activity against nitric oxide production in certain cell lines, suggesting potential anti-inflammatory properties .
Synthesis Analysis
The biosynthesis of ergone has been explored in studies involving Penicillium rubrum, where specifically labeled precursors were incorporated into ergone. This research has revealed multiple pathways for the biosynthesis of ergone, with no unique sequence apparent, indicating a complex biosynthetic process . Additionally, ergone has been synthesized from natural precursors such as ergosta-5,7,22-trien-3β-ol through a series of transformations involving alcoholic acid catalysis .
Molecular Structure Analysis
The molecular structure of ergone has been elucidated using a combination of spectroscopic methods, including 2D NMR, high-resolution mass spectrometry (MS), infrared (IR), and ultraviolet (UV) spectroscopy . These techniques have allowed for a detailed understanding of the compound's structure, which is crucial for the study of its biological activity and synthesis.
Chemical Reactions Analysis
Ergone exhibits stability under acidic or basic conditions but undergoes photochemical reactions upon UV irradiation. It reacts with oxygen to form various products, including epidioxides and hydroperoxides, demonstrating its reactivity under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ergone have been characterized through various analytical techniques. High-speed counter-current chromatography has been employed to purify ergone from traditional Chinese medicine sources, achieving a high purity level for the compound . The stability and reactivity of ergone under different conditions have been documented, providing insights into its potential applications and handling requirements .
Scientific Research Applications
Pharmacological Properties and Pharmacokinetics
Ergosta-4,6,8(14),22-tetraen-3-one, also known as ergone, is a component found in various medicinal fungi. It exhibits diverse pharmacological activities, including diuresis, cytotoxicity, antitumor effects, immunosuppression, and benefits for chronic kidney disease. Research has focused on its spectroscopy characteristics, content determination, pharmacological activity, and pharmacokinetics, providing a foundation for further study and development (Chen et al., 2014).
Renal Protective Effects
Studies using metabonomic approaches have shown that ergone, isolated from Polyporus umbellatus, prevents the progression of renal injury and renal fibrosis. These studies employed advanced analytical techniques like ultra performance liquid chromatography and mass spectrometry to investigate the metabolic changes in chronic renal failure and the protective effects of ergone (Zhao et al., 2013), (Zhao et al., 2012).
Antitumor and Cytotoxic Activities
Ergone has been identified to possess significant antitumor and cytotoxic activities. For example, it demonstrated inhibitory activity against nitric oxide production in certain cell lines and showed cytotoxic effects on tumor cell lines, suggesting its potential in cancer treatment (Quang & Bach, 2008), (Torres et al., 2017).
Anti-Diabetic Effects
Research in 2023 revealed the anti-diabetic effects of ergone extracted from Pholiota adiposa. This study was the first of its kind to investigate its anti-diabetic properties and mechanisms, showing significant reductions in fasting blood glucose levels and improvements in biochemical indicators related to diabetes (Wang, Jiang, & Liu, 2023).
Cellular Mechanisms and Apoptosis Induction
Ergone was found to induce G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells. This suggests the involvement of both intrinsic and extrinsic apoptotic pathways in ergone-induced apoptosis, offering insights into its mechanism of action in cancer therapy (Zhao et al., 2011).
Nanoparticle Delivery Systems
Developments in nanoparticle delivery systems for ergone have been explored to enhance its therapeutic effects. For example, a folate-decorated ergone-bovine serum albumin nanoparticle system showed increased cellular uptake and cytotoxicity against specific cancer cells, indicating improved targeting capacity and potential for cancer treatment (Liang et al., 2013).
properties
IUPAC Name |
(9R,10R,13R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,17-20,24,26H,11-16H2,1-6H3/b8-7+/t19-,20+,24+,26-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMXTYUHMBQQJM-HSVWHVBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2=C3C=CC4=CC(=O)CC[C@@]4([C@H]3CC[C@]12C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296846 | |
Record name | Ergosta-4,6,8(14),22-tetraen-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ergosta-4,6,8(14),22-tetraen-3-one | |
CAS RN |
19254-69-4 | |
Record name | Ergosta-4,6,8(14),22-tetraen-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19254-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ergosta-4,6,8(14),22-tetraen-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019254694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ergosta-4,6,8(14),22-tetraen-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERGOSTA-4,6,8(14),22-TETRAEN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI51Y55U8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.